Journal Name:Journal of Essential Oil Research
Journal ISSN:1041-2905
IF:2.532
Journal Website:http://www.tandfonline.com/toc/tjeo20/current
Year of Origin:1989
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:54
Publishing Cycle:Bimonthly
OA or Not:Not
Chemopreventive functions and molecular mechanisms of garlic organosulfur compounds
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2014-01-29 , DOI: 10.1039/C3FO60479A
Garlic (Allium sativum L.) has long been used both for culinary and medicinal purposes by many cultures. Population and preclinical investigations have suggested that dietary garlic intake has health benefits, such as lowering the risk of esophageal, stomach and prostate cancers. Extensive studies from laboratory and animal models have revealed that garlic has a wide range of biological activities, and garlic organosulfur compounds (OSCs) are responsible for the biological activities. However, the presence and potency of garlic OSCs vary with respect to the mode of garlic preparation and extraction. Cooked or processed garlic products showed different kinds of garlic OSCs, some of which are highly unstable and instantly decomposed. These facts, possibly gave paradoxical results on the garlic effects. In this review, we first summarized the biotransformation processes of garlic alliin into different garlic OSCs as well as the garlic OSCs compositions from different garlic preparations. Next, we reviewed the chemopreventive functions and molecular mechanisms focusing on the anti-inflammation, antioxidation, anti-diabetes and anticancer activity behind different garlic OSCs.
Detail
Chitooligosaccharides as novel ingredients of fermented foods
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2015-08-24 , DOI: 10.1039/C5FO00546A
Chitooligosaccharides (COSs) have been clinically evaluated for their immunostimulating effects after oral intake. Similar to dietary supplements, prebiotics and biopreservatives, these water-soluble bioactives are easily incorporated into dairy products and beverages. Notwithstanding, the use of COS in fermented foods would be limited by its antimicrobial properties. In order to study the interaction with yoghurts as a model of fermented food, the effects of COS on chemical composition, viability, morphology and metabolism of lactic acid bacteria, fatty acid profiles and conjugated linoleic acid (CLA) were assessed over 28 days and after chemical digestion. There were no significant differences between the nutritional composition of controls and yoghurts supplemented with concentrations up to 0.1% w/w of COS. However, the acidification of milk decreased at 0.5% (p < 0.05) and the formation of yoghurt failed at 3.0%, without affecting viable counts. Lipid hydrolysis of yoghurts supplemented with 0.1% COS was not affected by chemical digestion. No significant differences were found between CLA percentages of controls and supplemented yoghurts after digestion. Although the nutritional composition, fatty acids and viable counts were not significantly modified after COS supplementation, the present study shows that COS diminishes bacterial acidification at concentrations higher than 0.1%, thus limiting the amounts that could be added to yoghurt.
Detail
Chocolate as a food matrix reduces the bioavailability of galloylated catechins from green tea in healthy women
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2020-12-09 , DOI: 10.1039/D0FO02485F
In this study, we evaluated the food matrix effects of chocolate on the absorption of green tea catechins (GTCs), (−)-epicatechin (EC), (−)-epigallocatechin (EGC), (−)-epicatechin gallate (ECg), and (−)-epigallocatechin gallate (EGCg), in five healthy 22-year-old women. In the single-intake experiment, the plasma concentrations of ECg (P < 0.05, at 1.5 h) and EGCg (P < 0.05, at 6 h) but not those of EC and EGC were reduced by the chocolate matrix. Regardless of the chocolate matrix, ECg and EGCg were mainly present as their aglycones in the plasma, whereas EGC and EC were found mostly as conjugated metabolites. After daily intake of GTCs mixed with chocolate for 14 days followed by overnight fasting, ECg but not EGCg was detected in the plasma. To compare the plasma profiles of ECg and EGCg, a mixture containing approximately equal amounts of ECg and EGCg was administered to nine rats for 14 days. Following treatment and overnight food deprivation, the plasma content of ECg was higher than that of EGCg. After a single injection of the same mixture in seven rats, ECg levels were higher than those of EGCg, and a greater amount of conjugated metabolites of ECg than those of EGCg was detected in the plasma 10 h after administration. In conclusion, the chocolate matrix affects the plasma profiles of GTCs, particularly ECg. ECg appears to persist in the plasma for a longer period, regardless of the chocolate matrix.
Detail
Back cover
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: , DOI: 10.1039/C6FO90012G
A graphical abstract is available for this content
Detail
Back cover
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: , DOI: 10.1039/C6FO90016J
A graphical abstract is available for this content
Detail
Back cover
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: , DOI: 10.1039/C6FO90039A
A graphical abstract is available for this content
Detail
Catechinic acid, a natural polyphenol compound, extends the lifespan of Caenorhabditis elegans via mitophagy pathways
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2020-05-22 , DOI: 10.1039/D0FO00694G
Catechinic acid (CA), widely present in tea and fruits, has vital biological and pharmacological properties. CA plays an important role in the regulation of lifespan. However, the mechanism behind its anti-aging properties remains poorly characterized. In the present study, Caenorhabditis elegans (C. elegans) was used as a model organism. It was found that CA induced mitophagy which prevented the accumulation of dysfunctional mitochondria with age and profoundly extended lifespan. Notably, CA significantly improved the fitness of aging worms, particularly the treatment slowed age-related decline in observed spontaneous movements. Furthermore, CA was found to eliminate dysfunctional mitochondria in the gut and muscle cells, and demonstrated that the lifespan-prolonging effects of CA can be attributed to mitophagy along with the likely regulation of the genes bec-1 and pink-1. The results of this study indicated that pharmacologically induced mitophagy has a profound impact on aging, providing a novel therapeutic intervention against aging and age-related diseases.
Detail
Changes in the secondary structures and zeta potential of soybean peptide and its calcium complexes in different solution environments
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2021-04-07 , DOI: 10.1039/D0FO03478A
To illustrate the relationship between environment hydrophobicity and soybean peptide and its calcium complexes when they are absorbed transmembrane, different solution environments (HBS buffer, TFE hydrophobic solution and cell suspension) were used to simulate hydrophilic and hydrophobic environments. In this study, soybean peptides (10–30 kDa) with a high calcium binding capacity were prepared by enzymatic hydrolysis and ultrafiltration. The results of cell experiments showed that the peptide could transport calcium into cells for absorption. Secondary structure changes of the peptide and its calcium complexes in different solution environments showed that the secondary structure of the peptide changed during the transmembrane absorption, and the contents of α-helix and β-sheet structures increased. Besides, the β-sheet structures in the peptide–calcium complexes were further converted to an α-helix structure. This conversion may be induced by the hydrophobicity of peptide solutions. In addition, when the conformation changes, the positively charged peptides in the sample will be exposed and then interact with cells, which is beneficial for the transmembrane of peptide–calcium complexes.
Detail
Citrus peel extracts attenuated obesity and modulated gut microbiota in mice with high-fat diet-induced obesity†
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2018-05-14 , DOI: 10.1039/C7FO02066J
Polymethoxyflavones (PMFs) and hydroxyl PMFs (HOPMFs) are mainly found in citrus peel and have shown anti-obesity potential in in vitro and in vivo studies. Herein, we have investigated the anti-obesity effects of two citrus peel extracts obtained via supercritical fluid extraction: PMF A, with a lower content of PMFs and HOPMFs, and PMF B, with a higher content of PMFs and HOPMFs. PMF A and PMF B were administered orally for 16 weeks to mice with high fat diet (HFD)-induced obesity. The results showed that PMF B decreased the lipid content more statistically significantly (p < 0.05) than PMF A in 3T3-L1 preadipocytes, reduced the adipocyte size, decreased the adipose tissue weight and alleviated the total body weight in the HFD mice. Both PMF A and PMF B reduced the adipocyte size in the perigonadal fat by markedly decreasing the levels of lipid droplets (LD) and perilipin 1 protein and Sterol regulatory element binding protein 1 (SREBP-1) expression. Compared to the case of the HFD group, PMF B altered the gut microbiota by increasing Prevotella and decreasing rc4-4 bacteria. The change in the composition of gut microbiota, the community of symbiotic and pathogenic microorganisms, may determine the metabolic health and be responsible for the anti-obesity mechanism. Our results indicate that the citrus peel extracts decrease lipid accumulation both in vivo and in vitro and should be considered for the management of overweight and obesity conditions.
Detail
Back cover
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: , DOI: 10.1039/D0FO90062A
A graphical abstract is available for this content
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.00 39 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/tjeo